Superior Glucose-Lowering Efficacy vs. Sulfonylurea Glibenclamide in Diabetic Rats
In neonatally streptozotocin-induced diabetic (N-STZ-1.5) rats, oral fasiglifam reduced glucose AUC by –37.6% at maximal effective dose, compared with only –12.3% for the sulfonylurea glibenclamide at its maximal effective dose [1]. This represents a 3.1-fold greater glucose-lowering effect.
| Evidence Dimension | Glucose AUC reduction in oral glucose tolerance test |
|---|---|
| Target Compound Data | –37.6% (fasiglifam, maximal effective dose, 30 mg/kg p.o.) |
| Comparator Or Baseline | Glibenclamide: –12.3% (maximal effective dose, 10 mg/kg p.o.) |
| Quantified Difference | 3.1-fold greater reduction by fasiglifam |
| Conditions | N-STZ-1.5 diabetic rats; oral glucose tolerance test; acute administration |
Why This Matters
When selecting a GPR40 agonist tool compound for in vivo diabetes models, fasiglifam demonstrates a substantially larger effect size than the most widely used sulfonylurea comparator, enabling clearer assay windows for combination or add-on studies.
- [1] Ito R, et al. J Pharmacol Exp Ther. 2016;357(1):217-227. View Source
